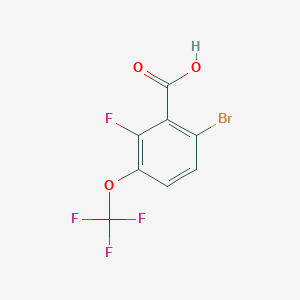

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid

説明

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O3 . It has a molecular weight of 303.01 . The compound is typically stored at room temperature and is available in a solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF4O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 303.01 . The compound’s InChI code is 1S/C8H3BrF4O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15) , which provides information about its molecular structure.科学的研究の応用

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) explored the synthesis pathways of naphthalenes through aryne intermediates, utilizing compounds related to 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid. Their work highlights the versatility of halogenated benzenes in organic synthesis, providing a method to generate complex naphthalene structures, which are valuable in material science and pharmaceutical research (Schlosser & Castagnetti, 2001).

Synthesis of Fluoronaphthoic Acids

Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids from fluorinated benzoic acids, including structures akin to this compound. Their research contributes to the development of new biologically active compounds, underlining the importance of fluorinated benzoic acids in medicinal chemistry (Tagat et al., 2002).

Functionalization of Benzene Derivatives

Dmowski and Piasecka-Maciejewska (1998) investigated the site-selective functionalization of benzene derivatives to produce various benzoic acid compounds, demonstrating the chemical reactivity and potential applications of halogenated benzoic acids in synthesizing complex organic molecules (Dmowski & Piasecka-Maciejewska, 1998).

Trifluoromethoxylation Reagents

Guo et al. (2017) introduced a new trifluoromethoxylation reagent, showcasing its application in the bromotrifluoromethoxylation of alkenes. This study expands the toolkit available for introducing trifluoromethoxy groups into organic molecules, important for developing pharmaceuticals and agrochemicals with enhanced properties (Guo et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves and eye protection .

特性

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZGWJIYADKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804839.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride](/img/structure/B2804842.png)

![1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2804848.png)